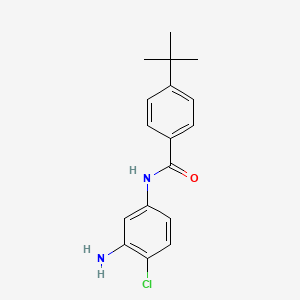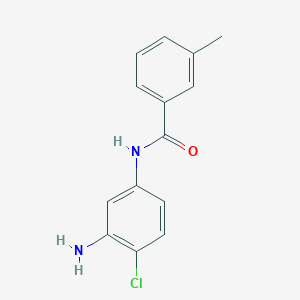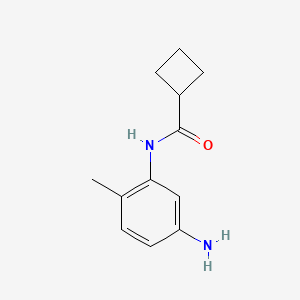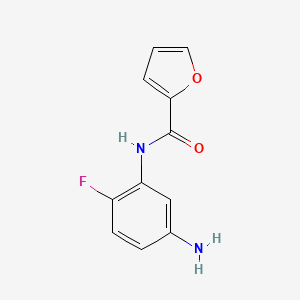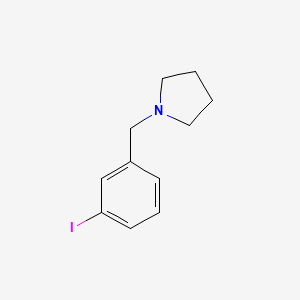
1-(3-Iodobenzyl)pyrrolidine
Overview
Description
The compound "1-(3-Iodobenzyl)pyrrolidine" is not directly mentioned in the provided papers. However, the papers discuss various pyrrolidine derivatives and their synthesis, which can provide insights into the general class of compounds to which "this compound" belongs. Pyrrolidine derivatives are known for their potential pharmacological activities and are often explored for their anti-inflammatory, analgesic, and bioactive properties .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve different strategies. One approach is the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, which introduces iodine at the 3-position of the pyrrolidine ring . Another method described involves starting from chiral pyrrolidinones and involves protecting groups and stereochemical control to obtain chiral 3-substituted pyrrolidines . These methods highlight the versatility in synthesizing substituted pyrrolidines, which could be applicable to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques allow for the determination of the molecular conformation, stereochemistry, and the presence of functional groups. For instance, X-ray crystallography has been used to determine the conformation of nootropic agents based on the pyrrolidine structure .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. The presence of substituents such as iodine can make them suitable for further functionalization. For example, the iodine substituent can be used in cross-coupling reactions to introduce other groups . The reactivity of these compounds can be influenced by the nature of the substituents and the protecting groups used during synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrrolidine ring. The introduction of bulky groups can affect the compound's lipophilicity and, consequently, its biological activity . Theoretical calculations, such as density functional theory (DFT), can be used to predict the physicochemical properties and reactivity of these molecules . Additionally, the crystal structure can provide information on the intermolecular interactions that may influence the compound's properties .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolidine Derivatives : A study by Ikuta et al. (1987) focused on synthesizing 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, evaluating them as anti-inflammatory and analgesic agents. These compounds showed promise as dual inhibitors of prostaglandin and leukotriene synthesis, with some having equivalent anti-inflammatory activities to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Pyrrolidines in Magnetic Resonance Spectroscopy : Dobrynin et al. (2021) developed a new method for preparing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a stable free radical widely used in biophysical and biomedical research, particularly in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).
Synthesis of Chiral Pyrrolidines : Suto et al. (1992) described the synthesis of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones from starting materials involving chiral α-methylbenzyl functionality. This study is significant for the development of chiral pyrrolidine derivatives (Suto et al., 1992).
Biological and Medicinal Applications
Pyrrolidine Alkaloids in Natural Products : Liu et al. (2016) isolated a new pyrrolidine alkaloid from the root barks of Orixa japonica, demonstrating its larvicidal and nematicidal activities, suggesting potential in the development of natural pesticides (Liu et al., 2016).
Antioxidant and Anticholinergic Activities : Rezai et al. (2018) synthesized natural bromophenols, including pyrrolidine derivatives, and investigated their antioxidant and anticholinergic activities. These compounds demonstrated potential in biological applications due to their strong antioxidant properties (Rezai et al., 2018).
Safety and Hazards
Future Directions
Pyrrolidine derivatives, including 1-(3-Iodobenzyl)pyrrolidine, are of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . The possibility to efficiently explore the pharmacophore space due to sp³-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the factors enhancing this interest . This suggests that this compound and similar compounds could have promising future applications in the development of new drugs with different biological profiles .
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse range of bioactivities .
Mode of Action
The pyrrolidine ring, a common feature in many biologically active compounds, is known to interact with biological targets in a unique manner due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine derivatives is known to modify physicochemical parameters and optimize adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
properties
IUPAC Name |
1-[(3-iodophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFZIRZPTAFNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594623 | |
| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884507-44-2 | |
| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



